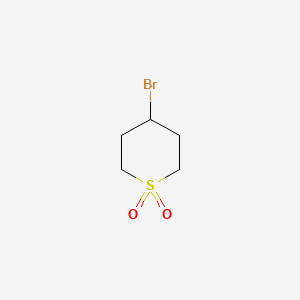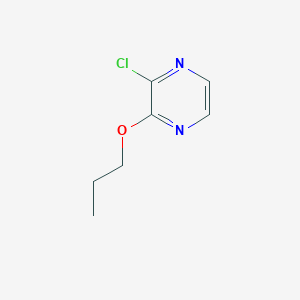![molecular formula C12H10F3N3O2 B1527307 Acide 5-méthyl-1-{[4-(trifluorométhyl)phényl]méthyl}-1H-1,2,3-triazole-4-carboxylique CAS No. 1111881-70-9](/img/structure/B1527307.png)
Acide 5-méthyl-1-{[4-(trifluorométhyl)phényl]méthyl}-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3N3O2 and its molecular weight is 285.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de l'acide 5-méthyl-1-{[4-(trifluorométhyl)phényl]méthyl}-1H-1,2,3-triazole-4-carboxylique
Découverte de médicaments : Les dérivés du 1,2,3-triazole sont largement utilisés dans la découverte de médicaments en raison de leur structure modifiable et de leur capacité à imiter les liaisons peptidiques. Ils participent à la création de nouveaux pharmacophores et à l'optimisation des propriétés médicamenteuses .
Synthèse organique : Ces composés servent d'intermédiaires polyvalents en synthèse organique, facilitant la construction de molécules complexes par le biais de réactions de chimie clic .
Chimie des polymères : En chimie des polymères, les dérivés du triazole contribuent à la conception de nouveaux polymères présentant une stabilité thermique et des propriétés mécaniques améliorées .
Chimie supramoléculaire : Le cycle triazole peut servir de bloc de construction dans les assemblages supramoléculaires en raison de sa capacité à participer à des liaisons hydrogène et à la coordination des métaux .
Bioconjugaison : Les triazoles sont utilisés dans les techniques de bioconjugaison pour fixer diverses biomolécules à des surfaces ou à d'autres macromolécules, ce qui est crucial pour le développement de biosenseurs .
Biologie chimique : Ces dérivés jouent un rôle en biologie chimique en agissant comme sondes ou inhibiteurs pour étudier les processus biologiques et les fonctions enzymatiques .
Imagerie fluorescente : En raison de leurs propriétés fluorescentes, les dérivés du triazole sont utilisés dans les techniques d'imagerie pour visualiser les systèmes biologiques et suivre les interactions moléculaires .
Science des matériaux : Ils sont également explorés pour leur potentiel dans la création de matériaux avancés présentant des propriétés électroniques, optiques ou catalytiques spécifiques .
Mécanisme D'action
Target of Action
Triazoles and carboxylic acids can interact with a variety of biological targets. For example, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . Carboxylic acids can act as ligands for a variety of receptors and enzymes, depending on their structure .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, triazole antifungal agents inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a carboxylic acid group could potentially enhance the compound’s solubility in water, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to cell death or other cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH of the environment could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s interaction with its target .
Analyse Biochimique
Biochemical Properties
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes and receptors, exhibiting versatile biological activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties . The interactions between 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, they can affect gene expression by binding to specific DNA sequences or transcription factors, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound can interact with receptors and modulate their activity, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity.
Metabolic Pathways
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-10(11(19)20)16-17-18(7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLVTLDKVKEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)



![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)





![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)


